Gelucire 50-02 is manufactured by Gattefossé, a company specializing in pharmaceutical excipients. It falls under the category of lipid-based excipients and is classified as a surfactant due to its amphiphilic nature, allowing it to interact with both aqueous and lipid environments. This property is crucial for applications in solid dispersions and self-emulsifying drug delivery systems.
The synthesis of Gelucire 50-02 involves the reaction of polyethylene glycol with stearic acid or its derivatives. The process typically includes the following steps:
These methods ensure that Gelucire 50-02 possesses consistent properties essential for its role in drug formulations .
The molecular structure of Gelucire 50-02 consists of a glycerol backbone esterified with fatty acid chains, specifically stearic acid. Its chemical formula can be represented as:
This structure contributes to its amphiphilic nature, facilitating interactions with both lipophilic drugs and aqueous environments. The presence of polyethylene glycol moieties enhances its solubility in water, making it effective in various formulations .
Gelucire 50-02 participates in several chemical reactions relevant to its function as an excipient:
The mechanism of action of Gelucire 50-02 primarily revolves around its ability to enhance drug solubility and facilitate absorption:
Gelucire 50-02 is utilized extensively in pharmaceutical formulations due to its versatile properties:
Gelucire 50-02 consists of mono-, di-, and triglycerides co-processed with PEG-32 mono- and diesters of long-chain fatty acids, primarily palmitic (C16) and stearic (C18) acids. The PEG moiety has an average molecular weight of ~1,500 Da, contributing to controlled hydrophobicity. This excipient lacks a defined molecular formula due to its inherent heterogeneity—a consequence of the esterification process between hydrolyzed palm/kernel oil fractions and PEG [2] [4] [5]. The ratio of glycerides to PEG esters governs its functional behavior: higher glyceride content enhances matrix integrity, while PEG esters provide limited aqueous wettability necessary for controlled erosion [4] [6].
Thermal behavior reveals its semicrystalline nature, with differential scanning calorimetry (DSC) typically showing multiple endothermic peaks between 45–55°C. This polymorphic complexity necessitates controlled cooling during manufacturing to ensure reproducible solid-state properties [4]. The material's rheological profile is notably pseudoplastic (shear-thinning), with viscosity dramatically decreasing above its melting point—a critical attribute for melt processing technologies [6] [7].
Table 1: Comparative Analysis of Gelucire Grades
Grade | Melting Point (°C) | HLB | Primary Composition | Functional Role | |
---|---|---|---|---|---|
50-02 | 50 ± 3 | ~2 | High glycerides/PEG esters | Sustained release matrix | |
50/13 | 46-51 | 13 | PEG-32 stearate | SMEDDS formation | [3] |
44/14 | 44 ± 3 | 14 | Lauric acid esters | Rapid self-emulsification | [4] |
Self-assembly mechanisms in molten states enable unique colloidal structures. Upon melting, Gelucire 50-02 forms reverse micelles capable of solubilizing lipophilic drugs. Upon cooling, these structures lock APIs within a crystalline-amorphous lipid matrix, directly impacting drug release kinetics. The extremely low HLB (~2) signifies dominant lipophilicity, rendering it insoluble in aqueous media and enabling diffusion-controlled release [6] [7].
CAS No.: 200399-47-9
CAS No.: 119068-77-8
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: